

A Technical Guide to Azido-PEG2-CH₂COOH: A Bifunctional Linker for Bioconjugation

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Compound of Interest

Compound Name: Azido-PEG2-CH₂COOH (CHA)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-CH₂COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.^{[1][2]} This document details the linker's properties, reaction mechanisms, and provides step-by-step protocols for its application in introducing azide functionalities onto molecules.

Introduction to Azido-PEG2-CH₂COOH

Azido-PEG2-CH₂COOH is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.^{[1][3]} This structure allows for a two-stage conjugation strategy. The carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules, while the azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.^{[1][3]} The PEG spacer enhances solubility and can reduce steric hindrance during conjugation.^[3]

Key Attributes:

- **Bifunctional:** Possesses two distinct reactive groups, a carboxylic acid and an azide.^[1]
- **Hydrophilic Spacer:** The PEG2 linker improves the water solubility of the molecule and resulting conjugates.^{[1][3]}

- **Bioorthogonal Azide Group:** The azide moiety is stable in biological systems and reacts selectively with specific partners, such as alkynes or cyclooctynes, in click chemistry reactions.[\[2\]](#)
- **Versatile Carboxylic Acid:** The carboxyl group can be readily activated to react with primary amines, forming stable amide bonds.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of Azido-PEG2-CH₂COOH is presented in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₁ N ₃ O ₄
Molecular Weight	189.17 g/mol
Appearance	Off-white to light yellow solid or oil
Solubility	Soluble in DCM, THF, acetonitrile, DMF, DMSO

Applications in Bioconjugation

The primary application of Azido-PEG2-CH₂COOH is to introduce an azide group onto a target molecule, which can then be used in a variety of downstream "click chemistry" reactions. This two-step approach provides a high degree of control and specificity in the construction of complex bioconjugates.

Common Applications:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[\[3\]](#)
- **PROTACs:** It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[\[2\]](#)

- **Peptide and Protein Modification:** Enables the site-specific modification of peptides and proteins for various research and therapeutic purposes.
- **Surface Functionalization:** Used to modify surfaces, such as nanoparticles or microarrays, to immobilize biomolecules.
- **Fluorescent Labeling:** Facilitates the attachment of fluorescent dyes for imaging and tracking studies.

Reaction Mechanisms and Workflows

The use of Azido-PEG2-CH₂COOH typically involves two key chemical transformations: the conjugation of the carboxylic acid to an amine-containing molecule and the subsequent click chemistry reaction of the azide group.

Amine Coupling via EDC/NHS Chemistry

The carboxylic acid of Azido-PEG2-CH₂COOH is most commonly coupled to primary amines using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction proceeds in two steps:

- **Activation of the Carboxylic Acid:** EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
- **Formation of a Stable NHS Ester:** NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea.
- **Amide Bond Formation:** The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

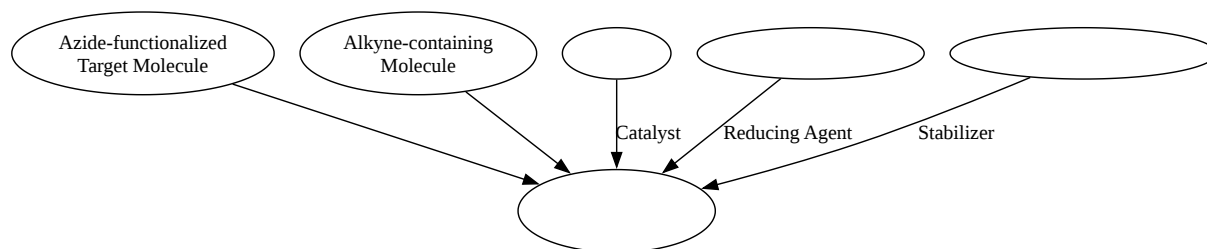


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Azide-Alkyne Click Chemistry

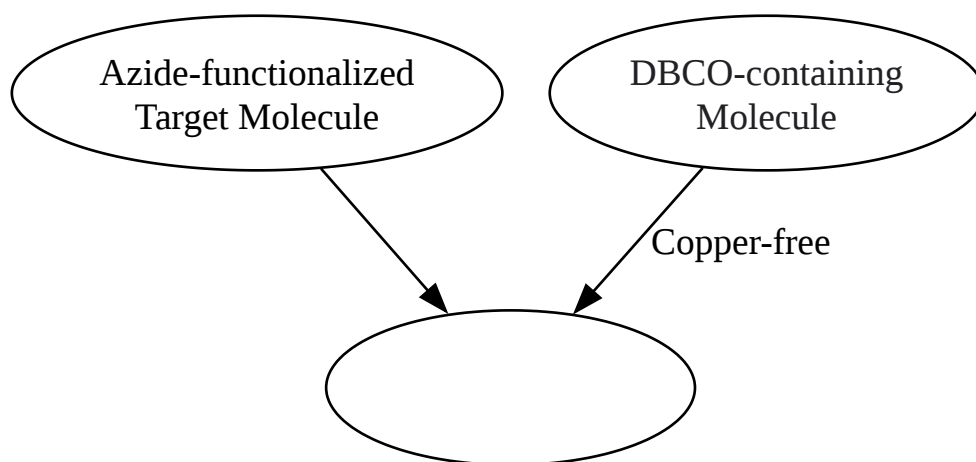
Once the azide group has been introduced onto the target molecule, it can be conjugated to a molecule containing an alkyne or a strained cyclooctyne.

This is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is typically carried out using a copper(II) source, such as copper(II) sulfate (CuSO_4), and a reducing agent, like sodium ascorbate, to generate the active copper(I) species in situ. A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I) catalyst.



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SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain in the cyclooctyne.



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Quantitative Data on Conjugation Reactions

The efficiency of bioconjugation reactions using Azido-PEG2-CH₂COOH can vary depending on the specific substrates, reaction conditions, and analytical methods used. The following tables provide a summary of typical reaction parameters and expected outcomes based on available literature.

Table 1: Typical Parameters for EDC/NHS Coupling of Azido-PEG2-CH₂COOH

Parameter	Recommended Range/Value	Notes
Molar Ratio (Linker:Amine)	5:1 to 20:1	Higher ratios can increase conjugation efficiency but may lead to multiple modifications on a single molecule. Optimization is recommended.
Molar Ratio (EDC:Linker)	1.5:1 to 5:1	An excess of EDC is typically used to drive the reaction.
Molar Ratio (NHS:EDC)	1:1 to 1.2:1	A slight excess of NHS can improve the stability of the activated intermediate.
Activation pH	4.5 - 6.0	MES buffer is commonly used for the activation step.
Conjugation pH	7.2 - 8.0	PBS or bicarbonate buffer is suitable for the conjugation to the amine.
Reaction Time	Activation: 15-30 minutes; Conjugation: 2-4 hours at room temperature or overnight at 4°C.	Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
Expected Yield	30% - 80%	Highly dependent on the reactivity of the amine on the target molecule and reaction optimization.

Table 2: Typical Parameters for Azide-Alkyne Click Chemistry

Parameter	CuAAC	SPAAC (with DBCO)	Notes
Molar Ratio (Azide:Alkyne/DBCO)	1:1 to 1:5 (excess of one reactant)	1:1 to 1:3 (excess of one reactant)	Using a slight excess of one component can drive the reaction to completion.
Catalyst (CuSO ₄)	50 μ M to 1 mM	Not applicable	
Reducing Agent (Sodium Ascorbate)	5-10 fold molar excess over CuSO ₄	Not applicable	Freshly prepared solutions are recommended.
Ligand (e.g., THPTA)	1-5 fold molar excess over CuSO ₄	Not applicable	
Reaction Buffer	PBS, Tris buffer, water/organic co-solvents (e.g., DMSO, t-BuOH)	PBS, cell culture media, water/organic co-solvents	The choice of buffer depends on the solubility and stability of the reactants.
pH	4 - 9	4 - 9	
Reaction Time	1 - 12 hours at room temperature	1 - 24 hours at room temperature or 37°C	SPAAC reactions can be slower than CuAAC, but this is highly dependent on the specific strained cyclooctyne used.
Expected Yield	>80%, often quantitative (>95%)[4]	Often described as quantitative, with yields approaching 100% under optimized conditions.[5][6]	Yields are typically high for both reactions due to their favorable thermodynamics and kinetics.

Detailed Experimental Protocols

The following are generalized protocols. It is crucial to optimize these protocols for your specific application.

Protocol for EDC/NHS Coupling of Azido-PEG2-CH₂COOH to a Protein

Materials:

- Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
- Azido-PEG2-CH₂COOH
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

- Prepare Solutions:
 - Dissolve Azido-PEG2-CH₂COOH in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
- Protein Preparation:
 - Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
 - Adjust the protein concentration to 1-10 mg/mL.

- Activation of Azido-PEG2-CH₂COOH:
 - In a microcentrifuge tube, combine the desired molar excess of Azido-PEG2-CH₂COOH with the EDC and Sulfo-NHS solutions. A common starting point is a 20-fold molar excess of the linker over the protein, with a 2-fold molar excess of EDC and Sulfo-NHS over the linker.
 - Incubate at room temperature for 15-30 minutes.
- Conjugation to Protein:
 - Add the activated Azido-PEG2-CH₂COOH solution to the protein solution.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - (Optional) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
- Purification:
 - Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - Characterize the azide-functionalized protein using appropriate analytical methods (e.g., mass spectrometry to determine the degree of labeling).

Protocol for CuAAC Reaction

Materials:

- Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

- Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- THPTA ligand stock solution (e.g., 50 mM in water)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare Reactants:
 - In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the smaller molecule is often used.
- Prepare Catalyst Premix:
 - In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly.
- Initiate Reaction:
 - Add the catalyst premix to the reactant solution.
 - Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of CuSO₄ is typically 50 µM to 1 mM, and sodium ascorbate is 1-5 mM.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.
- Purification:
 - Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove the catalyst and excess reagents.

Protocol for SPAAC Reaction

Materials:

- Azide-functionalized molecule
- DBCO-containing molecule
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare Reactants:
 - Dissolve the azide-functionalized and DBCO-containing molecules in the reaction buffer. A 1.1 to 3-fold molar excess of one of the components is often used to ensure complete reaction of the other.
- Initiate Reaction:
 - Combine the solutions of the two reactants in a microcentrifuge tube.
- Incubation:
 - Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours. Reaction times can be longer depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.
- Purification:
 - Purify the conjugate using a suitable method to remove any unreacted starting material.

Troubleshooting

Table 3: Troubleshooting Guide for Azido-PEG2-CH₂COOH Conjugation

Problem	Probable Cause	Suggested Solution
Low or No Amine Coupling	1. Inactive EDC/NHS due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the protein buffer. 3. Incorrect pH for activation or conjugation. 4. Low reactivity of the target amine.	1. Use fresh, anhydrous EDC and NHS. Allow reagents to warm to room temperature before opening. 2. Perform buffer exchange into an amine-free buffer like PBS or MES. 3. Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.0. 4. Increase the molar excess of the linker and/or extend the reaction time.
Low Yield in Click Chemistry (CuAAC)	1. Oxidation of Cu(I) to inactive Cu(II). 2. Insufficient reducing agent. 3. Precipitation of the catalyst or reactants.	1. Use a stabilizing ligand like THPTA or TBTA. Degas the reaction mixture. 2. Use a freshly prepared solution of sodium ascorbate. 3. Try a different co-solvent (e.g., DMSO, t-BuOH) to improve solubility.
Low Yield in Click Chemistry (SPAAC)	1. Insufficient reaction time or temperature. 2. Steric hindrance. 3. Degradation of the DBCO reagent.	1. Increase the incubation time and/or temperature (e.g., to 37°C). Increase the concentration of the reactants. 2. If possible, choose a different conjugation site on the target molecule. 3. Store DBCO reagents protected from light and moisture.
Protein Precipitation during Conjugation	1. High degree of labeling leading to changes in protein solubility. 2. Use of organic co-solvents that denature the protein.	1. Reduce the molar excess of the linker to achieve a lower degree of labeling. 2. Minimize the percentage of organic solvent in the reaction mixture.

This guide provides a comprehensive framework for the effective use of Azido-PEG2-CH₂COOH in bioconjugation. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully employ this versatile linker to create a wide range of innovative biomolecular constructs.

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